An In-depth Technical Guide to Bis(4-carboxyphenyl)phenylphosphine oxide (CAS 803-19-0)
An In-depth Technical Guide to Bis(4-carboxyphenyl)phenylphosphine oxide (CAS 803-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-carboxyphenyl)phenylphosphine oxide, with the CAS registry number 803-19-0, is a multifunctional organophosphorus compound.[1] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two carboxyphenyl groups, imparts unique properties that make it a valuable component in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details relevant to scientific professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Bis(4-carboxyphenyl)phenylphosphine oxide is presented in the tables below. This data has been compiled from various chemical suppliers and scientific publications.
Table 1: General Properties
| Property | Value |
| CAS Number | 803-19-0[1][2] |
| Molecular Formula | C₂₀H₁₅O₅P[2][] |
| Molecular Weight | 366.31 g/mol [] |
| IUPAC Name | 4-[(4-carboxyphenyl)(phenyl)phosphoryl]benzoic acid[2][] |
| Synonyms | BCPPO, 4,4'-(Phenylphosphinylidene)dibenzoic acid, Bis(4-carboxyphenyl) phenyl phosphine oxide[] |
| Appearance | White to off-white crystalline powder or solid[1][4] |
Table 2: Physicochemical Data
| Property | Value |
| Density | 1.42 g/cm³[] |
| Melting Point | 106-109 °C[4] |
| Boiling Point | 137 °C at 3 torr[4] |
| Water Solubility | 73.26 mg/L at 23 °C[1][5] |
| Solubility | Soluble in organic solvents[1] |
| XLogP3 | 3.1[2] |
| Hydrogen Bond Acceptor Count | 5[2] |
| Rotatable Bond Count | 5[1] |
| Topological Polar Surface Area | 91.7 Ų[2] |
Table 3: Spectral Data
| Spectroscopy | Key Features |
| FT-IR | Characteristic peaks for P=O, C=O (carboxylic acid), P-C (aryl), and C-H (aromatic) bonds. The P=O stretching vibration is a prominent feature. |
| ¹H NMR | Signals corresponding to the protons on the phenyl and carboxyphenyl rings. |
| ³¹P NMR | A characteristic chemical shift for the phosphine oxide group. The chemical shift of the phosphine oxide peak is typically around +30.00 ppm.[6] |
| Mass Spectrometry | The exact mass is 366.06571057.[2] |
Experimental Protocols
Synthesis of Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO)
The synthesis of BCPPO is typically achieved through a two-step process involving a Friedel-Crafts reaction to create the phosphine sulfide precursor, followed by an oxidation step.[7]
Step 1: Synthesis of Bis(4-methylphenyl)phenylphosphine sulfide (BMPPS)
This step involves a Friedel-Crafts reaction using benzene, toluene, and phosphorus trichloride as raw materials.
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Materials: Benzene, Toluene, Phosphorus trichloride, Aluminum chloride (catalyst).
-
Procedure:
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In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, a mixture of benzene and aluminum chloride is prepared.
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A solution of phosphorus trichloride in toluene is added dropwise to the stirred mixture at a controlled temperature.
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After the addition is complete, the reaction mixture is heated and refluxed for several hours until the reaction is complete (monitored by TLC or GC).
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The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield the crude BMPPS, which can be purified by recrystallization.
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Step 2: Oxidation of BMPPS to Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO)
The methyl groups of the BMPPS precursor are oxidized to carboxylic acid groups, and the phosphine sulfide is oxidized to a phosphine oxide.
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Materials: Bis(4-methylphenyl)phenylphosphine sulfide (BMPPS), Potassium permanganate (oxidizing agent), Pyridine (solvent), Potassium hydroxide.
-
Procedure:
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BMPPS is dissolved in pyridine in a reaction flask.
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Potassium permanganate is added portion-wise to the solution while maintaining the temperature.
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The reaction mixture is stirred for several hours until the purple color of the permanganate disappears.
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The reaction is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite solution) to destroy the excess permanganate.
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The manganese dioxide precipitate is filtered off.
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The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude BCPPO.
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The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield pure Bis(4-carboxyphenyl)phenylphosphine oxide.[7]
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Characterization: The structure of the synthesized BCPPO is confirmed using DSC, FT-IR, ¹H NMR, and elemental analysis.[7]
Application as a Flame Retardant in Epoxy Resin
BCPPO can be incorporated into epoxy resins to enhance their flame retardancy. The following is a general procedure for the preparation and testing of a flame-retardant epoxy resin.
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Materials: Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO), Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA), Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS).
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Procedure for Preparation of Flame-Retardant Epoxy Thermoset:
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The desired amount of BCPPO and DGEBA are placed in a three-necked flask and heated with stirring under a nitrogen atmosphere (e.g., at 120 °C) until the BCPPO is completely dissolved.[8]
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The curing agent (DDS) is then added to the solution, and the temperature is raised (e.g., to 180 °C) with continued stirring until the DDS is fully dissolved.[8]
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The mixture is degassed under vacuum for a few minutes to remove any entrapped air bubbles.[8]
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The hot mixture is then poured into a preheated mold (e.g., made of polytetrafluoroethylene) for curing.[8]
-
The curing is typically performed in a staged process, for example, 2 hours at 120 °C followed by 2 hours at 180 °C.[8]
-
-
Flame Retardancy Testing:
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Limiting Oxygen Index (LOI): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material is determined according to standard protocols like ISO 4589.
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UL-94 Vertical Burn Test: A standard test to assess the flammability of plastic materials. The material's ability to extinguish a flame after ignition is evaluated, and a classification (e.g., V-0, V-1, V-2) is assigned based on the burning behavior.
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Cone Calorimetry: This test measures the heat release rate, total heat released, and other combustion parameters to provide a comprehensive assessment of the material's fire behavior.
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Mandatory Visualizations
Diagram 1: Synthesis Workflow of Bis(4-carboxyphenyl)phenylphosphine oxide
Caption: Synthesis workflow for Bis(4-carboxyphenyl)phenylphosphine oxide.
Applications
Bis(4-carboxyphenyl)phenylphosphine oxide is a versatile compound with several key applications:
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Flame Retardant: As detailed in the experimental protocol, BCPPO is an effective halogen-free flame retardant for polymers, particularly epoxy resins.[9] Its phosphorus content contributes to char formation, which acts as a barrier to heat and mass transfer during combustion.
-
Ligand in Coordination Chemistry: The phosphine oxide group and the carboxylic acid functionalities make BCPPO an excellent ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] These materials have potential applications in gas storage, separation, and catalysis.
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Monomer for Polymer Synthesis: The dicarboxylic acid nature of BCPPO allows it to be used as a monomer in polycondensation reactions to produce phosphorus-containing polyesters and polyamides with enhanced thermal stability and flame retardancy.
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Potential in Catalysis and as a Fluorescent Probe: Research has indicated the potential for BCPPO and similar phosphine oxides to be used in catalysis and as fluorescent probes, although these applications are less developed compared to its role as a flame retardant.[1]
Biological Activity
Currently, there is limited information available in the public domain regarding the specific biological activity or signaling pathway interactions of Bis(4-carboxyphenyl)phenylphosphine oxide. Its primary area of research and application has been in materials science. As such, it is not typically a focus in drug development research.
Conclusion
Bis(4-carboxyphenyl)phenylphosphine oxide is a compound of significant interest in materials science, primarily due to its efficacy as a halogen-free flame retardant and its utility as a monomer and ligand. This guide has provided a detailed overview of its properties and experimental protocols for its synthesis and application. Further research into its potential applications in catalysis and fluorescence is warranted, while its biological activity remains an open area for investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bis-(4-carboxyphenyl)-phenylphosphine oxide, CasNo.803-19-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. 803-19-0 C20H15O5P Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
